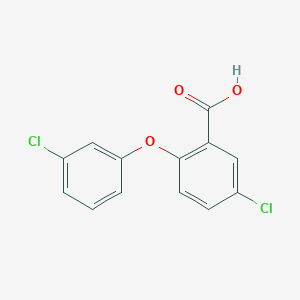
(E)-4-(Dimethylamino)-N-(oxolan-3-yl)-N-(2-phenylethyl)but-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-4-(Dimethylamino)-N-(oxolan-3-yl)-N-(2-phenylethyl)but-2-enamide, also known as DMXAA or Vadimezan, is a synthetic compound that has gained significant attention in the field of cancer research due to its potential anti-tumor properties. DMXAA was first synthesized in the 1990s and has since been studied extensively for its mechanism of action and potential therapeutic applications.
作用机制
The exact mechanism of action of (E)-4-(Dimethylamino)-N-(oxolan-3-yl)-N-(2-phenylethyl)but-2-enamide is not fully understood, but it is believed to work by activating the immune system and inducing the production of cytokines, which are proteins that play a role in the body's immune response. (E)-4-(Dimethylamino)-N-(oxolan-3-yl)-N-(2-phenylethyl)but-2-enamide has also been shown to inhibit the growth of blood vessels that supply tumors with nutrients and oxygen, which can lead to tumor necrosis.
Biochemical and Physiological Effects:
(E)-4-(Dimethylamino)-N-(oxolan-3-yl)-N-(2-phenylethyl)but-2-enamide has been shown to have a variety of biochemical and physiological effects. It can induce the production of cytokines such as tumor necrosis factor-alpha (TNF-alpha), interleukin-6 (IL-6), and interferon-alpha (IFN-alpha). (E)-4-(Dimethylamino)-N-(oxolan-3-yl)-N-(2-phenylethyl)but-2-enamide can also activate immune cells such as macrophages and natural killer cells. In addition, (E)-4-(Dimethylamino)-N-(oxolan-3-yl)-N-(2-phenylethyl)but-2-enamide has been shown to inhibit the activity of enzymes involved in the formation of blood vessels, such as vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMPs).
实验室实验的优点和局限性
One advantage of (E)-4-(Dimethylamino)-N-(oxolan-3-yl)-N-(2-phenylethyl)but-2-enamide is that it has been shown to be effective in various animal models of cancer, which suggests that it may have potential as a cancer therapy. However, (E)-4-(Dimethylamino)-N-(oxolan-3-yl)-N-(2-phenylethyl)but-2-enamide has also been shown to have some limitations. For example, it has a short half-life in the body, which may limit its effectiveness. In addition, (E)-4-(Dimethylamino)-N-(oxolan-3-yl)-N-(2-phenylethyl)but-2-enamide has been shown to cause some toxicity in animal models, which may limit its use in humans.
未来方向
There are several future directions for research on (E)-4-(Dimethylamino)-N-(oxolan-3-yl)-N-(2-phenylethyl)but-2-enamide. One area of interest is the development of more effective formulations of (E)-4-(Dimethylamino)-N-(oxolan-3-yl)-N-(2-phenylethyl)but-2-enamide that can improve its stability and increase its half-life in the body. Another area of interest is the identification of biomarkers that can predict the response of tumors to (E)-4-(Dimethylamino)-N-(oxolan-3-yl)-N-(2-phenylethyl)but-2-enamide therapy. Additionally, further research is needed to better understand the mechanism of action of (E)-4-(Dimethylamino)-N-(oxolan-3-yl)-N-(2-phenylethyl)but-2-enamide and its potential interactions with other cancer therapies.
合成方法
(E)-4-(Dimethylamino)-N-(oxolan-3-yl)-N-(2-phenylethyl)but-2-enamide can be synthesized through a multi-step process that involves the reaction of 3-hydroxy-2-butanone with 3-aminopropylamine to form N-(3-aminopropyl)-3-hydroxybutanamide, which is then reacted with oxalyl chloride to form N-(oxalan-3-yl)-N-(3-hydroxypropyl)oxamide. This compound is then reacted with 2-phenylethylamine and dimethylamine to form (E)-4-(Dimethylamino)-N-(oxolan-3-yl)-N-(2-phenylethyl)but-2-enamide.
科学研究应用
(E)-4-(Dimethylamino)-N-(oxolan-3-yl)-N-(2-phenylethyl)but-2-enamide has been extensively studied for its potential anti-tumor properties. It has been shown to induce tumor necrosis and inhibit tumor growth in various animal models of cancer, including melanoma, lung cancer, and colon cancer. (E)-4-(Dimethylamino)-N-(oxolan-3-yl)-N-(2-phenylethyl)but-2-enamide has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in some cases.
属性
IUPAC Name |
(E)-4-(dimethylamino)-N-(oxolan-3-yl)-N-(2-phenylethyl)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-19(2)12-6-9-18(21)20(17-11-14-22-15-17)13-10-16-7-4-3-5-8-16/h3-9,17H,10-15H2,1-2H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNAEVVVCVVMGD-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)N(CCC1=CC=CC=C1)C2CCOC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)N(CCC1=CC=CC=C1)C2CCOC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-acetamidophenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2541443.png)
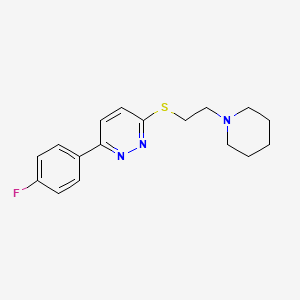
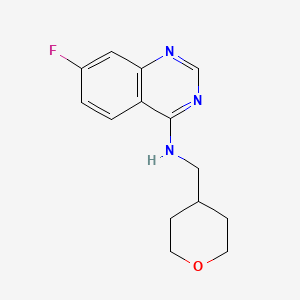
![N-mesityl-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2541448.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2541450.png)

![N-(3-chloro-4-methylphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2541452.png)
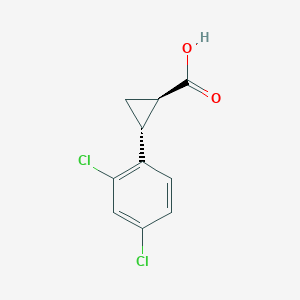
![N-(benzo[d]thiazol-2-yl)-2-((4-(3-chlorophenyl)-5-((2-phenoxyacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2541455.png)
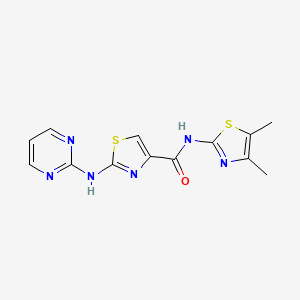
![4-bromo-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2541461.png)
![(Z)-2-bromo-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2541462.png)
![(E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2541464.png)
